molecular formula C9H8ClFN2O2 B1378157 3-Fluoro-6-methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride CAS No. 1559062-18-8

3-Fluoro-6-methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride

Cat. No.: B1378157
CAS No.: 1559062-18-8
M. Wt: 230.62 g/mol
InChI Key: SBYIDYNVYHBJGR-UHFFFAOYSA-N
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Description

3-Fluoro-6-methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride is a halogenated imidazo[1,2-a]pyridine derivative with a carboxylic acid group at position 2, a fluorine substituent at position 3, and a methyl group at position 5. The hydrochloride salt enhances its solubility in aqueous media, making it suitable for pharmaceutical and synthetic applications. Key properties include:

  • Molecular formula: C₉H₉ClFN₂O₂
  • Molecular weight: 248.64 g/mol
  • Purity: ≥95% (as a hydrate) .

This compound belongs to a class of heterocycles widely explored for their bioactivity, particularly in drug discovery.

Properties

IUPAC Name

3-fluoro-6-methylimidazo[1,2-a]pyridine-2-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FN2O2.ClH/c1-5-2-3-6-11-7(9(13)14)8(10)12(6)4-5;/h2-4H,1H3,(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBYIDYNVYHBJGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=NC(=C2F)C(=O)O)C=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClFN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1559062-18-8
Record name Imidazo[1,2-a]pyridine-2-carboxylic acid, 3-fluoro-6-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1559062-18-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Starting Materials and Cyclization

  • Starting material: 2-amino-5-fluoropyridine or related fluorinated aminopyridines.
  • Cyclization reagent: N,N-dimethylformamide dimethylacetal (DMF-DMA) is employed to form an amidine intermediate.
  • Conditions: Reaction at 40–100 °C for 2–8 hours yields N,N-dimethyl-N′-(5-fluoropyridin-2-yl)formamidine intermediate without purification.

This intermediate undergoes further reaction with ethyl bromoacetate in the presence of a base (alkali) at 100–160 °C for 2–8 hours to form the ethyl ester of 6-fluoroimidazo[1,2-a]pyridine-3-carboxylate (ethyl ester intermediate).

Methyl Substitution at Position 6

  • The methyl group at position 6 is introduced by starting from appropriately methyl-substituted aminopyridine derivatives (e.g., 2-amino-5-fluoro-6-methylpyridine).
  • Alternatively, methylation can be achieved via alkylation reactions on the imidazo[1,2-a]pyridine scaffold prior to carboxylation.

Conversion to Carboxylic Acid and Hydrochloride Salt

Hydrolysis of Ethyl Ester to Carboxylic Acid

  • The ethyl ester intermediate is hydrolyzed under alkaline conditions using sodium hydroxide or lithium hydroxide in a polar solvent such as methanol or water.
  • Typical conditions: Room temperature stirring for 1–5 hours.
  • The reaction mixture is then acidified with hydrochloric acid to precipitate the free acid.
  • Filtration and washing yield the pure 3-fluoro-6-methylimidazo[1,2-a]pyridine-2-carboxylic acid.

Formation of Hydrochloride Salt

  • The free acid is treated with hydrochloric acid (typically 30% aqueous HCl) to form the hydrochloride salt.
  • The salt is isolated by filtration, washed with water, and dried.
  • This step improves the compound's stability and crystallinity.

Reaction Conditions and Yields

Step Reagents & Conditions Temperature (°C) Time (h) Yield (%) Notes
Amidination 2-amino-5-fluoropyridine + DMF-DMA 40–100 2–8 Not isolated intermediate Intermediate used directly
Cyclization with ethyl bromoacetate Alkali base, solvent (e.g., DMF), reflux 100–160 2–8 50–90 Produces ethyl ester intermediate
Hydrolysis of ester NaOH or LiOH in methanol/water 10–90 1–5 81.6–89.0 Hydrolysis followed by acidification
Salt formation (hydrochloride) Treatment with 30% HCl aqueous Ambient 0.5–1 Quantitative Precipitation and drying

Purification and Characterization

  • The intermediate ethyl esters are purified by extraction with ethyl acetate, washing with water and brine, drying over anhydrous sodium sulfate, and recrystallization from hexane/ethyl acetate mixtures.
  • The final carboxylic acid hydrochloride salt is obtained by recrystallization from ethanol/water mixtures.
  • Characterization includes melting point determination (typically ~250 °C for related compounds), ^1H NMR spectroscopy confirming aromatic and methyl protons, and purity assessment by chromatographic methods.

Representative Experimental Procedure (Adapted from Patent Literature)

  • Synthesis of Intermediate:

    • Mix 2-amino-5-fluoropyridine (100 mmol) with DMF-DMA (excess) at 60 °C for 4 hours.
    • Add ethyl bromoacetate (150 mmol) and sodium hydride or potassium carbonate as base.
    • Heat at 140 °C for 6 hours.
    • Cool, extract with ethyl acetate, wash, dry, and concentrate to obtain ethyl ester intermediate.
  • Hydrolysis:

    • Dissolve ethyl ester (100 mmol) in methanol (100 mL).
    • Add aqueous sodium hydroxide (150 mmol in 10 mL water).
    • Stir at room temperature for 2 hours.
    • Neutralize with 30% HCl to pH ~4.
    • Filter precipitated acid, wash with water, and dry.
  • Formation of Hydrochloride Salt:

    • Suspend free acid in ethanol.
    • Bubble or add concentrated HCl to form hydrochloride salt.
    • Filter, wash, and dry to yield 3-fluoro-6-methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride.

Comparative Notes on Related Fluorinated Pyridine Carboxylic Acids

  • Similar synthetic approaches are used for related compounds such as 6-chloro-3-fluoro-2-pyridinecarboxylic acid, where oxidation of methylpyridine precursors with potassium dichromate in acidic media is employed, followed by purification steps involving extraction and acidification.
  • However, for the imidazo[1,2-a]pyridine derivatives, cyclization and amidine intermediate formation are key distinctive steps.

Summary Table of Key Preparation Steps

Stage Key Reagents Conditions Outcome
Amidination 2-amino-5-fluoropyridine + DMF-DMA 40–100 °C, 2–8 h Formamidine intermediate
Cyclization Ethyl bromoacetate + alkali base 100–160 °C, 2–8 h Ethyl ester of imidazopyridine
Hydrolysis NaOH or LiOH in MeOH/H2O 10–90 °C, 1–5 h Free carboxylic acid
Salt formation 30% HCl aqueous Ambient, 0.5–1 h Hydrochloride salt
Purification Extraction, recrystallization Variable High purity product

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-6-methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine or methyl positions using nucleophiles like amines or thiols.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex structures.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Palladium on carbon, sodium borohydride, and lithium aluminum hydride.

    Substitution: Amines, thiols, and organometallic reagents.

    Coupling: Palladium catalysts, boronic acids, and halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines

Scientific Research Applications

Medicinal Chemistry

3-Fluoro-6-methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride has been investigated for its potential as a lead compound in drug discovery programs. Its derivatives have shown promising biological activities, particularly in the following areas:

  • Anticancer Activity : Research indicates that this compound can inhibit protein geranylgeranylation, which is crucial for cancer cell proliferation. It has demonstrated efficacy against various cancer cell lines, including cervical carcinoma cells.
  • Antimicrobial Properties : The compound exhibits potential antimicrobial activities, making it a candidate for developing new antibiotics.

Biochemical Studies

The compound is used in biochemical studies to understand its interaction with biological targets such as enzymes and receptors. The presence of fluorine enhances binding affinity and selectivity due to strong hydrogen bonds or van der Waals interactions.

Industrial Applications

In addition to its medicinal applications, this compound is utilized in the development of new materials, including polymers and dyes. Its chemical stability makes it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of 3-Fluoro-6-methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, depending on the biological context. The fluorine atom can enhance binding affinity and selectivity by forming strong hydrogen bonds or van der Waals interactions. The methyl group can influence the compound’s lipophilicity and membrane permeability, affecting its overall bioavailability.

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The table below compares the target compound with structurally related imidazo[1,2-a]pyridine derivatives:

Compound Name Substituents Molecular Formula Molecular Weight CAS Number Purity
3-Fluoro-6-methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride 3-F, 6-Me, HCl C₉H₉ClFN₂O₂ 248.64 - 95%
3-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid 3-Cl C₈H₅ClN₂O₂ ~202.6 100001-79-4 95%
6-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid 6-Cl C₈H₅ClN₂O₂ ~202.6 138642-97-4 99%
6-(Aminomethyl)imidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride 6-(CH₂NH₂), HCl C₉H₁₁ClN₃O₂ ~235.66 64642-17-7 -
3-Amino-6-methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride 3-NH₂, 6-Me, HCl C₉H₁₁ClN₃O₂ 235.66 - -

Key Observations :

  • Halogen vs. Amino groups (e.g., 3-amino or 6-aminomethyl derivatives) introduce hydrogen-bonding capabilities, altering solubility and target interactions .
  • Positional Isomerism : Chloro substituents at positions 3 or 6 (e.g., 3-Cl vs. 6-Cl) may influence electronic distribution and steric effects, impacting reactivity .
  • Hydrochloride Salt : The target compound’s salt form improves aqueous solubility compared to free acids (e.g., 3-chloro analog) .

Physicochemical and Functional Differences

  • Solubility : The hydrochloride salt of the target compound offers superior water solubility versus neutral analogs.
  • Acidity: Fluorine’s electron-withdrawing effect may increase the carboxylic acid’s acidity (pKa ~3–4) compared to chloro (pKa ~4–5) or amino derivatives (pKa ~5–6).
  • Stability : Fluorine’s small size and strong C-F bond enhance stability under physiological conditions compared to bulkier chloro substituents.

Biological Activity

3-Fluoro-6-methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride is a heterocyclic compound with significant potential in medicinal chemistry and biochemistry. Its unique structure, characterized by the presence of a fluorine atom and a methyl group on the imidazo[1,2-a]pyridine ring, contributes to its biological activity. This article explores the biological activities associated with this compound, including its synthesis, mechanisms of action, and specific case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C₉H₇FN₂O₂
  • Molecular Weight : 194.17 g/mol
  • CAS Number : 937600-32-3

The compound is typically encountered as a hydrochloride salt, enhancing its solubility in aqueous solutions, which is beneficial for biological assays and therapeutic applications .

The biological activity of this compound can be attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit proteins involved in cellular processes such as geranylgeranylation, which is crucial for protein localization and function. Specifically, it acts against Rab geranylgeranyl transferase (RGGT), impacting cell viability by reducing prenylation of Rab proteins .
  • Cytotoxicity : In vitro studies indicate that the compound exhibits cytotoxic effects on cancer cell lines. For instance, a study involving HeLa cells revealed that several derivatives of imidazo[1,2-a]pyridine displayed half-maximal inhibitory concentration (IC50) values below 150 μM, indicating significant cytotoxicity .

Anticancer Activity

Recent research highlights the anticancer potential of this compound. The compound has been evaluated against various cancer cell lines:

Cell LineIC50 (μM)Activity Level
HeLa (Cervical)<150Highly Cytotoxic
MCF7 (Breast)200Moderate Cytotoxic
A549 (Lung)300Moderate Cytotoxic

These findings suggest that modifications at the C6 position of the imidazo ring significantly influence the compound's potency against different cancer types .

Antimicrobial Activity

The compound also exhibits antimicrobial properties. Preliminary studies indicate effectiveness against various bacterial strains, although further research is necessary to fully elucidate its spectrum of activity and mechanism.

Study on Geranylgeranylation Inhibition

In a notable study by Kazmierczak et al. (2017), twelve phosphonopropionates derived from imidazo[1,2-a]pyridine were synthesized and evaluated for their ability to inhibit RGGT. The most active compounds disrupted Rab11A prenylation in HeLa cells. The structure–activity relationship (SAR) analysis revealed that modifications at the C6 position were crucial for maintaining biological activity .

Cytotoxicity Assay Results

In another experiment assessing cytotoxicity through a PrestoBlue® viability assay, compounds were tested at varying concentrations (25–2000 μM). Results demonstrated that half of the tested compounds had IC50 values below 150 μM, indicating strong cytotoxic effects linked to their ability to inhibit geranylgeranylation processes within cells .

Q & A

Q. How can researchers reconcile conflicting data on metabolic stability in hepatic microsomes?

  • Methodological Answer : Discrepancies may reflect species-specific metabolism (e.g., human vs. rat microsomes) or assay conditions (e.g., NADPH concentration). Mitigate by:
  • Conducting cross-species comparisons (human, mouse, rat).
  • Using stable isotope-labeled internal standards to normalize quantification.
  • Performing kinetic metabolite profiling with LC-HRMS .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Fluoro-6-methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride
Reactant of Route 2
Reactant of Route 2
3-Fluoro-6-methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride

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